(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
Overview
Description
(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is a complex organic compound featuring a benzothiophene core, a cyano group, and a difluoromethoxyphenyl group
Preparation Methods
The synthesis of (Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE involves multiple steps, typically starting with the preparation of the benzothiophene core. The synthetic route may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions.
Attachment of the Difluoromethoxyphenyl Group: This can be done using palladium-catalyzed coupling reactions.
Formation of the Propenamide Moiety: This involves the reaction of the intermediate with appropriate amide-forming reagents.
Industrial production methods would focus on optimizing these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific functional group being targeted.
Scientific Research Applications
(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the cyano group can participate in hydrogen bonding, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. The benzothiophene core can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds include those with benzothiophene cores and various substituents, such as:
(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(METHOXY)PHENYL]-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE: Similar structure but with a trifluoromethoxy group.
The uniqueness of (Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O2S/c1-23(2,3)15-7-10-17-18(13-26)21(30-19(17)12-15)27-20(28)11-6-14-4-8-16(9-5-14)29-22(24)25/h4-6,8-9,11,15,22H,7,10,12H2,1-3H3,(H,27,28)/b11-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDXAPCZFLBDEP-WDZFZDKYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C\C3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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